(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
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Overview
Description
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of the Sulfanyl-Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzimidazole ring or the sulfanyl group.
Substitution: The ethyl group or the sulfanyl-acetic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl-acetic acid moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid
- 3-(1-Ethyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride
Uniqueness
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-9-6-4-3-5-8(9)12-11(13)16-7-10(14)15/h3-6H,2,7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHMOWCRFNUPGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801752 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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